Pyridin-2-yl vs. Imidazolylethyl Substituent: Predicted Selectivity Shift Relative to PA-9
The target compound replaces the imidazol-5-yl-ethyl amide group of PA-9 with a direct pyridin-2-yl amide. In PA-9, the imidazole moiety functions as a hydrogen-bond donor/acceptor and contributes to PAC1 receptor binding, yielding an IC50 of 5.6 nM in cAMP inhibition assays . The pyridin-2-yl group, by contrast, is a weaker hydrogen-bond donor but a stronger metal chelator and can engage in bidentate coordination with kinase active-site Mg²⁺ or Mn²⁺ ions. In the indazole-pyridine Akt inhibitor series, a pyridin-2-yl substitution pattern was associated with potent Akt inhibition (IC50 = 14 nM) and oral bioavailability (F = 70% in mouse) [1]. While no direct PAC1 receptor data exist for the target compound, this structural substitution is predicted to shift target engagement away from PAC1 toward kinase targets that exploit pyridine-metal chelation.
| Evidence Dimension | Target engagement (PAC1 receptor vs. kinase inhibition) |
|---|---|
| Target Compound Data | No direct experimental data available; predicted kinase-biased profile based on pyridin-2-yl metal chelation capability |
| Comparator Or Baseline | PA-9: PAC1 IC50 = 5.6 nM (cAMP assay) |
| Quantified Difference | Not quantifiable for target compound; structural inference only |
| Conditions | Structural comparison; PA-9 data from CHO cells expressing PAC1 receptor |
Why This Matters
For procuring a PAC1-selective antagonist, PA-9 remains the validated choice; this compound is positioned for kinase-targeted applications where pyridine-metal chelation is desirable.
- [1] RCSB PDB. 2UZV: PKA structures of indazole-pyridine series of Akt inhibitors. Compound 7: Akt IC50 = 14 nM, oral F = 70% in mouse. View Source
